Product packaging for 3-Methylbenzo[f]quinolin-1-ol(Cat. No.:CAS No. 58596-46-6)

3-Methylbenzo[f]quinolin-1-ol

Cat. No.: B351681
CAS No.: 58596-46-6
M. Wt: 209.24g/mol
InChI Key: UBWDPPRQICRYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbenzo[f]quinolin-1-ol (CAS 1210-03-3) is a heterocyclic organic compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . It is a solid with a melting point of 379°C . As a benzo[f]quinoline derivative, this compound is part of a class of structures known for their utility in synthetic chemistry and materials science . While specific biological data for this compound is limited, research on closely related quinoline and 3-methylbenzo[f]quinoline derivatives reveals significant potential in pharmacological applications. Notably, studies on other 3-methylbenzo heterocycle derivatives have demonstrated potent antibacterial activity against multidrug-resistant bacterial strains, including MRSA and VRE, by targeting the essential cell division protein FtsZ . The mechanism involves disrupting the GTPase activity and dynamic assembly of FtsZ, which inhibits bacterial cell division and leads to cell death . This suggests that this compound may serve as a valuable precursor or scaffold for the synthesis of new antibacterial agents targeting antibiotic-resistant pathogens. Furthermore, quinoline-based structures are frequently investigated in the synthesis of dyes and other functional materials, indicating its potential applicability in material science . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B351681 3-Methylbenzo[f]quinolin-1-ol CAS No. 58596-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58596-46-6

Molecular Formula

C14H11NO

Molecular Weight

209.24g/mol

IUPAC Name

3-methyl-4H-benzo[f]quinolin-1-one

InChI

InChI=1S/C14H11NO/c1-9-8-13(16)14-11-5-3-2-4-10(11)6-7-12(14)15-9/h2-8H,1H3,(H,15,16)

InChI Key

UBWDPPRQICRYGI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(N1)C=CC3=CC=CC=C32

Isomeric SMILES

CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC3=CC=CC=C32

Other CAS No.

1210-03-3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzo F Quinolin 1 Ol

Strategies for De Novo Synthesis of Benzo[f]quinolin-1-ol and its Core Scaffold

The de novo synthesis of the benzo[f]quinoline (B1222042) ring system is a cornerstone of accessing its derivatives. These methods typically involve the formation of the pyridine (B92270) ring fused to a naphthalene (B1677914) system. While direct, one-step syntheses of 3-Methylbenzo[f]quinolin-1-ol are not prominently described, the following strategies are fundamental for constructing the core scaffold, which can then be elaborated.

Cyclization Reactions in Benzo[f]quinoline Formation

Classical cyclization reactions provide robust and time-tested routes to the benzo[f]quinoline skeleton, often starting from 2-naphthylamine (B18577) or its derivatives.

Skraup Reaction : This is a primary method for synthesizing the parent benzo[f]quinoline. researchgate.net The reaction involves heating 2-naphthylamine with glycerol (B35011), an oxidizing agent (historically arsenic acid, though others can be used), and concentrated sulfuric acid. researchgate.netlew.ro The glycerol is first dehydrated to acrolein, which then undergoes a conjugate addition with the amine, followed by cyclization and oxidation to yield the aromatic system. researchgate.net

Doebner-von Miller Reaction : A variation of the Skraup synthesis, the Doebner-von Miller reaction also serves as a viable pathway. This method involves the reaction of 2-naphthylamine with α,β-unsaturated aldehydes or ketones. For example, reacting 2-naphthylamine with crotonaldehyde (B89634) or paraldehyde (B1678423) in the presence of hydrochloric acid can produce benzo[f]quinoline. researchgate.net

Photochemical Cyclization : An alternative approach involves the photochemical cyclohydrogenation of trans-2-stilbazole derivatives. researchgate.net Irradiation of these precursors induces a trans-to-cis isomerization, followed by an intramolecular cyclization to form a dihydro-benzo[f]quinoline intermediate. Subsequent oxidative dehydrogenation furnishes the final aromatic benzo[f]quinoline product. researchgate.net This method allows for the synthesis of substituted derivatives, such as 3-methylbenzo[f]quinoline (B1582139), by starting with appropriately substituted stilbazoles. researchgate.net

De Novo Synthesis Method Reactants Key Features Reference(s)
Skraup Reaction2-Naphthylamine, Glycerol, Sulfuric Acid, Oxidizing AgentClassic, high-temperature reaction. researchgate.net, lew.ro
Doebner-von Miller Reaction2-Naphthylamine, α,β-Unsaturated Aldehyde/KetoneVariation of Skraup, uses pre-formed unsaturated carbonyls. researchgate.net
Photochemical Cyclizationtrans-2-Stilbazole DerivativesProceeds via cis-isomer intermediate and dehydrogenation. researchgate.net

Multicomponent Reaction Approaches to Benzo[f]quinoline Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical strategy for the synthesis of complex molecular scaffolds in a single pot. A metal-free, three-component method for constructing 2-substituted benzo[f]quinolines has been demonstrated involving aromatic amines (like 2-naphthylamine), aldehydes, and tertiary amines. acs.org In this process, the tertiary amine serves as a novel vinyl source. The reaction proceeds via a [4+2] condensation promoted by an ammonium (B1175870) salt under an oxygen atmosphere to selectively form the new pyridine ring. acs.org This strategy provides a direct route to various quinoline (B57606) derivatives with options for further modification. acs.org

Annulation Chemistry for Constructing Benzo[f]quinoline Systems

Annulation, or ring-forming, reactions are central to heterocyclic chemistry. Besides the classic named reactions, strategies involving cycloaddition are also employed. For instance, a [4+2] cycloaddition reaction between N-(butyloxycarbonylmethylene)-p-toluene sulfonamide and 1-vinyl-6-methoxy-3,4-dihydronaphthalene has been used to generate dihydro-benzo[f]quinoline derivatives. researchgate.net These intermediates can then be aromatized to the corresponding benzo[f]quinoline compound. researchgate.net

Functionalization and Derivatization Strategies for Benzo[f]quinolin-1-ol

Once the benzo[f]quinoline core is established, subsequent reactions are employed to introduce specific functional groups and build more complex architectures. The synthesis of this compound from the parent ring would require the introduction of both a methyl group at the C-3 position and a hydroxyl group at the C-1 position.

A reported synthesis of 3-methylbenzo[f]quinoline involves the reaction of benzo[f]quinoline-N-oxide with a methylsulfinyl carbanion generated from tert-BuOK and dimethylsulfoxide. researchgate.net This reaction yields both 3-methylbenzo[f]quinoline-4-oxide and the deoxygenated product, 3-methylbenzo[f]quinoline. researchgate.net The introduction of a hydroxyl group, particularly at the 1-position, is less commonly documented. However, direct C-H functionalization and lithiation are known methods for introducing substituents onto the benzoquinoline ring system. ingentaconnect.com

Quaternization Reactions of the Benzo[f]quinoline Nitrogen

The nitrogen atom of the benzo[f]quinoline ring is nucleophilic and readily undergoes quaternization when treated with reactive halides. nih.gov This is often the initial step in a two-step sequence for creating more complex derivatives. nih.govnih.gov The reaction involves N-alkylation with various α-halocarbonyl compounds, such as phenacyl bromides, 1-bromo-alkyl-2-ones, or 2-iodoacetamides, to yield the corresponding quaternary benzo[f]quinolinium salts. nih.gov These salts are stable, isolable intermediates crucial for subsequent transformations. nih.gov

Quaternizing Agent Resulting Salt Structure Reference(s)
Substituted Phenacyl BromidesN-Phenacylbenzo[f]quinolinium Bromide nih.gov
1-Bromo-acetoneN-Acetonylbenzo[f]quinolinium Bromide nih.gov
2-Iodoacetamide DerivativesN-(Carbamoylmethyl)benzo[f]quinolinium Iodide nih.gov
BromoacetatesN-(Alkoxycarbonylmethyl)benzo[f]quinolinium Bromide nih.gov

[3+2] Dipolar Cycloaddition Reactions Utilizing Benzo[f]quinoline Intermediates

The quaternary benzo[f]quinolinium salts serve as precursors for the generation of benzo[f]quinolinium ylides. nih.govnih.gov These ylides are reactive 1,3-dipoles that are typically formed in situ through deprotonation of the salt by a base, such as triethylamine (B128534) or 1,2-butylene oxide. nih.gov

Once formed, the ylide readily participates in Huisgen [3+2] dipolar cycloaddition reactions with various dipolarophiles. nih.gov This is a versatile method for constructing fused pyrrolo-benzo[f]quinoline systems. lew.ro

Reaction with Alkynes : When activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate are used as dipolarophiles, the reaction yields highly fluorescent, fused pyrrolo[1,2-a]benzo[f]quinoline derivatives. nih.govnih.gov This reaction can be promoted by conventional heating, microwave irradiation, or ultrasound, with the latter methods often providing higher yields and shorter reaction times. nih.govmdpi.com

Reaction with Alkenes : Activated alkenes, such as 1,4-naphthoquinone, can also serve as dipolarophiles, leading to isoindolo-benzo[f]quinoline products. nih.gov

This two-step sequence of quaternization followed by [3+2] dipolar cycloaddition provides a facile and efficient pathway to a diverse range of complex, polycyclic benzo[f]quinoline derivatives. nih.govnih.gov

Dipolarophile Ylide Precursor Product Class Reference(s)
Dimethyl Acetylenedicarboxylate (DMAD)Benzo[f]quinolinium SaltPyrrolo[1,2-a]benzo[f]quinoline nih.gov, nih.gov, nih.gov
Methyl PropiolateBenzo[f]quinolinium SaltPyrrolo[1,2-a]benzo[f]quinoline nih.gov, nih.gov
1,4-NaphthoquinoneBenzo[f]quinolinium SaltIsoindolo[2,1-a]benzo[f]quinoline nih.gov

Regioselective Introduction of Substituents on the Benzo[f]quinoline Nucleus

The precise control of substituent placement, or regioselectivity, is a cornerstone of modern organic synthesis, enabling the creation of specific isomers with desired properties. In the context of the benzo[f]quinoline framework, significant research has been directed towards methods that allow for the selective functionalization at particular positions of the heterocyclic core.

One effective strategy for achieving regioselectivity is through one-pot, three-component reactions. For instance, a method employing β-ketoesters, 2-naphthylamine, and various aromatic aldehydes has been developed for the regioselective synthesis of C1-functionalised 3-arylbenzo[f]quinolines. rsc.orgresearchgate.net This reaction proceeds via a γ-selective aromatization catalyzed by camphorsulfonic acid, resulting in the formation of two new carbon-carbon bonds in a single operation. rsc.org This approach demonstrates high regioselectivity, yielding specifically substituted benzo[f]quinolines with good functional group tolerance. rsc.orgresearchgate.net

Photochemical methods also offer a powerful tool for regioselective synthesis. The irradiation of 3-(naphthylamino)-2-alkene imine derivatives with ultraviolet light induces a photocyclization that leads to the formation of substituted benzo[f]quinolines. unirioja.es This method is noted for its high regioselectivity, with only the benzo[f]quinoline regioisomer being detected in the crude reaction mixture. The reaction proceeds under mild and clean conditions, making it a valuable procedure for preparing specifically substituted derivatives. unirioja.es

Furthermore, direct C-H functionalization provides a pathway for introducing substituents at defined locations. For example, the synthesis of 3-acetylbenzo[f]quinolines has been achieved, demonstrating the introduction of an acetyl group at the C3 position. researchgate.net Similarly, methylation reactions have been used to produce methyl-substituted benzo[f]quinolines at various positions, including the 3-methyl derivative, by reacting benzo[f]quinoline with methylsulfinyl carbanion. researchgate.net These methods highlight the ability to directly modify the core structure with high regiochemical control.

Catalytic and Non-Catalytic Synthetic Protocols

The synthesis of the benzo[f]quinoline scaffold can be achieved through a variety of catalytic and non-catalytic pathways, with modern research increasingly focusing on green and efficient methodologies.

Development of Metal-Free and Solvent-Free Synthetic Pathways

In recent years, there has been a significant push towards developing synthetic protocols that avoid the use of heavy metals and organic solvents, aligning with the principles of green chemistry. A notable metal-free method for constructing 2-substituted benzo[f]quinolines involves a three-component reaction of aromatic amines (like 2-naphthylamine), aldehydes, and tertiary amines, where the tertiary amine serves as a vinyl source. acs.orgnih.govacs.org This reaction proceeds through a [4+2] condensation under neutral conditions in an oxygen atmosphere to selectively form the new pyridine ring. acs.orgacs.org

Solvent-free conditions represent another major advancement in green synthesis. Novel three-component reactions for producing fused benzo[f]quinoline systems, such as benzo[f]pyrazolo[3,4-b]quinolines, have been successfully carried out without any solvent. researchgate.net These reactions are characterized by good yields and remarkably short reaction times, sometimes completing within seconds. researchgate.net Similarly, a fusion method, where a Knoevenagel product is cyclized with aromatic amines in a sealed tube at high temperatures (170–212 °C), provides a solvent-free route to highly functionalized quinoline scaffolds. ajol.info These approaches not only reduce environmental impact but also simplify product purification.

Application of Transition Metal Catalysis in Benzo[f]quinoline Synthesis

Despite the advances in metal-free chemistry, transition metal catalysis remains a powerful and indispensable tool for synthesizing complex heterocyclic structures, including benzo[f]quinolines. researchgate.netnih.gov These catalysts offer unique reactivity and selectivity, often enabling transformations that are difficult to achieve otherwise.

Copper-containing catalysts, for example, have been employed in the synthesis of 3-acetylbenzo[f]quinolines. researchgate.net Palladium catalysis is also prominent, with Pd-mediated intramolecular cyclization reactions being used to construct novel quinoline-fused benzimidazole (B57391) analogues. bohrium.com A typical catalytic system for such a transformation might involve a palladium source like Pd₂(dba)₃, a ligand such as Xphos, and a base like Cs₂CO₃ in a solvent like toluene (B28343). bohrium.com These reactions often display a broad substrate scope and proceed under mild conditions. bohrium.com

Transition metal-catalyzed C-H functionalization of the quinoline core is a particularly efficient strategy for rapidly accessing substituted derivatives. researchgate.net While many traditional methods for quinoline synthesis suffer from harsh conditions and limited functional group tolerance, catalytic approaches provide milder and more versatile alternatives. researchgate.net

Optimization of Reaction Conditions and Process Enhancement

The efficiency, yield, and selectivity of chemical syntheses are highly dependent on reaction conditions. Research into the synthesis of benzo[f]quinolines has explored advanced energy sources and the critical role of solvent systems to optimize outcomes.

Comparison of Conventional Thermal Heating with Advanced Irradiation Techniques (e.g., Microwave, Ultrasound)

Advanced irradiation techniques like microwave (MW) and ultrasound (US) have emerged as powerful alternatives to conventional thermal heating (TH), offering significant advantages in organic synthesis. mdpi.com

Microwave (MW) Irradiation: MW-assisted synthesis has been successfully applied to the one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro This method leads to a dramatic reduction in reaction time and solvent consumption while being operationally simple. lew.ro In one notable comparison, a reaction that yielded less than 2% of the product after 12 days of conventional heating was successfully completed in 120 minutes at 120°C under microwave irradiation. lew.ro The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

Ultrasound (US) Irradiation: Ultrasound-assisted synthesis provides another energy-efficient pathway. The [3+2] dipolar cycloaddition of benzo[f]quinolinium ylides has been achieved with substantially higher yields under US irradiation compared to classical heating. semanticscholar.org This method also requires at least three-fold less solvent and shortens reaction times from days to hours. semanticscholar.orgresearchgate.net The effectiveness of ultrasound is attributed to acoustic cavitation—the formation, growth, and collapse of microscopic bubbles, which generates localized high temperatures and pressures, thereby accelerating the reaction rate. sci-hub.se

A direct comparison for the synthesis of related benzo[c]quinoline derivatives confirmed that MW and US irradiation consistently provide higher yields, require less solvent, and drastically reduce reaction times from hours to minutes compared to traditional heating. mdpi.com

Table 1: Comparison of Synthetic Techniques for Benzoquinoline Derivatives

Technique Typical Reaction Time Yield Solvent Usage Key Advantages Source(s)
Conventional Heating (TH) Hours to Days Often lower High Well-established mdpi.comlew.rosemanticscholar.org
Microwave (MW) Irradiation Minutes to Hours High Reduced Rapid heating, improved yields, operational simplicity mdpi.comlew.roasianpubs.org

| Ultrasound (US) Irradiation | Minutes to Hours | High | Significantly Reduced | Energy efficiency, higher yields, green approach | mdpi.comsemanticscholar.orgresearchgate.net |

Impact of Solvent Systems on Reaction Yield and Selectivity

The choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, transition state stabilization, and reaction pathways. Benzo[f]quinoline is generally soluble in non-polar organic solvents like chloroform (B151607) and toluene but has very low solubility in polar solvents like water. solubilityofthings.com

The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound changes with solvent polarity, indicates strong solute-solvent interactions. unesp.br For quinoline derivatives, a shift to longer wavelengths (bathochromic shift) with increasing solvent polarity suggests that the ground state is better solvated and stabilized by more polar solvents. This stabilization can influence reaction energetics and pathways. unesp.br

The move towards environmentally benign processes has prompted the use of alternative solvent systems. For example, the synthesis of benzo[f]pyrimido[4,5-b]quinoline derivatives has been successfully performed in aqueous media using iodine as a catalyst. tandfonline.com This approach leverages water as a green solvent and is noted for its operational simplicity and good yields. tandfonline.com

Conversely, eliminating the solvent entirely offers the ultimate green chemistry approach. As mentioned previously, solvent-free fusion methods and other solvent-free multicomponent reactions have proven highly effective for synthesizing benzo[f]quinoline scaffolds and their derivatives, often resulting in high yields and simplified workup procedures. researchgate.netajol.info The use of advanced irradiation techniques like microwaves and ultrasound also contributes to reducing solvent dependency. lew.rosemanticscholar.org

Spectroscopic Characterization and Structural Elucidation of Benzo F Quinolin 1 Ol

Advanced Spectroscopic Techniques for Molecular Structure Determination

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental formula. researchgate.net

For 3-Methylbenzo[f]quinolin-1-ol (C₁₄H₁₁NO), the calculated monoisotopic mass is 209.08406 Da. An HRMS measurement would confirm this mass with high precision (typically to within 5 ppm), distinguishing it from other compounds with the same nominal mass. brentford.hounslow.sch.uk

Furthermore, the mass spectrum reveals characteristic fragmentation patterns upon ionization. For a quinoline-type structure, common fragmentation pathways include the loss of small, stable molecules.

Loss of HCN: A characteristic fragmentation of the quinoline (B57606) ring system is the expulsion of a molecule of hydrogen cyanide (27 Da). mcmaster.ca

Loss of CO: Phenolic compounds often exhibit the loss of carbon monoxide (28 Da) from the molecular ion.

Loss of CH₃: The presence of a methyl group can lead to the loss of a methyl radical (15 Da) to form a stable [M-15]⁺ ion.

Table 3: Predicted HRMS Fragmentation Data for this compound

m/z (calculated)Formula of FragmentPossible Loss
209.0841[C₁₄H₁₁NO]⁺Molecular Ion [M]⁺
194.0603[C₁₃H₈NO]⁺[M-CH₃]⁺
182.0835[C₁₃H₁₀O]⁺[M-HCN]⁺
181.0888[C₁₃H₁₁N]⁺[M-CO]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.com

Infrared (IR) Spectroscopy:

O-H Stretch: A prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

Aromatic Ring Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the aromatic rings.

C-O Stretch: A strong band corresponding to the phenolic C-O stretch is expected around 1200-1260 cm⁻¹.

Out-of-Plane Bending: The region from 650-900 cm⁻¹ contains C-H out-of-plane bending vibrations, which can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak, the symmetric vibrations of the aromatic rings often produce very strong Raman signals, making it an excellent technique for characterizing the polycyclic backbone. The technique is non-destructive and requires minimal sample preparation. americanpharmaceuticalreview.comresearchgate.net

Table 4: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)TechniqueTentative Assignment
3200-3600 (broad)IRO-H stretch
> 3000IR, RamanAromatic C-H stretch
< 3000IR, RamanAliphatic C-H stretch
1450-1650IR, RamanAromatic C=C and C=N stretch
1200-1260IRC-O stretch

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique for probing the electronic structure of conjugated systems. In molecules like this compound, the fused aromatic rings (naphthalene and quinoline) form an extended π-electron system, which gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals to higher-energy ones. For benzo[f]quinoline (B1222042) derivatives, the most significant electronic transitions are typically π → π* transitions, which are characteristic of aromatic systems and are usually observed as intense absorption bands. The presence of the nitrogen heteroatom also allows for n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The position (λmax) and intensity of these absorption bands are highly sensitive to the molecular structure, including the extent of conjugation and the presence of substituents. For instance, the introduction of a methyl group (-CH₃) and a hydroxyl group (-OH) on the benzo[f]quinoline scaffold, as in this compound, is expected to cause a shift in the absorption maxima (a bathochromic or "red" shift to longer wavelengths) compared to the unsubstituted parent molecule. This is due to the electron-donating effects of these groups, which alter the energy levels of the molecular orbitals. dergipark.org.tr

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), complement experimental data by calculating the electronic transition energies and oscillator strengths, aiding in the precise assignment of the observed spectral bands. dergipark.org.tr

Table 1: Illustrative UV-Vis Absorption Data for Benzo[h]quinoline (B1196314) Derivatives in Methanol

Compound λmax 1 (nm) λmax 2 (nm) λmax 3 (nm) Molar Absorptivity (ε) at λmax 1 (M⁻¹cm⁻¹) Reference
Cyanoacrylic acid derivative of 10-hydroxybenzo[h]quinoline (B48255) (1a) 282 374 468 29,800 nih.gov
Dicyanoacrylic acid derivative of 10-hydroxybenzo[h]quinoline (2a) 283 374 496 32,800 nih.gov

Note: This data is for related benzo[h]quinoline derivatives and serves to illustrate typical absorption values for this class of compounds.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

While spectroscopic methods provide valuable information about connectivity and electronic properties, single-crystal X-ray diffraction (SC-XRD) offers the most definitive and detailed three-dimensional structural information for crystalline solids. This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles within the molecule. mdpi.com

For a molecule like this compound, SC-XRD can confirm the planarity of the fused ring system, determine the precise orientation of the methyl and hydroxyl substituents, and reveal how the molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding (especially relevant due to the hydroxyl group), π–π stacking interactions between the aromatic rings, and van der Waals forces. nih.gov

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be constructed, and from this, the complete molecular structure is resolved. mdpi.comnih.gov The resulting crystallographic data is typically deposited in crystallographic databases for public access.

Table 2: Representative Crystallographic Data for a Substituted Benzo[f]quinoline Derivative

Parameter 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline nih.gov
Chemical Formula C₂₅H₁₅ClN₂O₂
Formula Weight 410.84
Crystal System Triclinic
Space Group P-1
a (Å) 9.1390 (12)
b (Å) 9.5350 (11)
c (Å) 11.9668 (17)
α (°) 108.182 (4)
β (°) 105.366 (4)
γ (°) 92.739 (3)
Volume (ų) 945.6 (2)
Z (molecules/unit cell) 2

Note: This data is for a related derivative and is presented to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment.

Modern Approaches to Structural Elucidation

While traditional spectroscopic methods are powerful, modern techniques offer enhanced sensitivity and resolving power, particularly for complex molecules and mixtures.

Reference-Free Structural Elucidation Using Infrared Ion Spectroscopy (IRIS)

Infrared Ion Spectroscopy (IRIS) is a sophisticated gas-phase technique that combines mass spectrometry with infrared spectroscopy, providing structural information for mass-selected ions. This method is particularly valuable for distinguishing between isomers, which can be challenging for mass spectrometry alone. uni-wuerzburg.deresearchgate.net

In an IRIS experiment, ions of a specific mass-to-charge ratio are isolated in an ion trap and irradiated with a tunable infrared laser. When the laser's frequency matches a vibrational mode of the ion, the ion absorbs multiple photons, heats up, and eventually fragments. The extent of fragmentation is then plotted as a function of the IR frequency, generating a gas-phase IR spectrum unique to that ion's structure. mpg.de

A key advantage of IRIS is its ability to provide reference-free structural elucidation. The experimental IR spectrum can be directly compared with spectra predicted by quantum chemical calculations (e.g., DFT), allowing for confident identification of the molecular structure, including the specific positions of substituents on an aromatic ring. researchgate.net This is highly relevant for confirming the structure of this compound and distinguishing it from other potential isomers. The technique is sensitive to subtle differences in vibrational modes, such as C-H out-of-plane bending, which are diagnostic for specific substitution patterns on aromatic systems. nih.gov

Integrated Spectroscopic Data Analysis for Complex Benzo[f]quinolin-1-ol Derivatives

The unambiguous structural characterization of novel or complex derivatives of benzo[f]quinolin-1-ol rarely relies on a single technique. Instead, an integrated approach, combining data from multiple spectroscopic and analytical methods, is the standard in modern chemical research. numberanalytics.comijrpr.com

This comprehensive strategy typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): Provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom. For a benzo[f]quinoline derivative, NMR can confirm the number and positions of substituents. mdpi.com

Mass Spectrometry (MS): Determines the molecular weight and elemental composition (via high-resolution mass spectrometry, HRMS), confirming the molecular formula. Fragmentation patterns can also offer clues about the molecular structure.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., O-H stretch for the hydroxyl group, C=N and C=C stretches for the heterocyclic aromatic system).

UV-Vis Spectroscopy: Probes the electronic structure and conjugation, as detailed in section 3.1.4.

X-ray Crystallography: When suitable crystals can be grown, this technique provides the definitive solid-state structure, validating the interpretations drawn from other spectroscopic data. mdpi.comgrafiati.com

By combining the insights from each of these methods, chemists can build a complete and verified picture of the molecule's identity, structure, and electronic properties. This integrated analysis is crucial for ensuring the structural integrity of newly synthesized compounds before exploring their potential applications. researchgate.net

Computational Chemistry and Theoretical Investigations of Benzo F Quinolin 1 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of molecules, offering predictions of their geometry, stability, and reactivity. For complex heterocyclic systems like quinoline (B57606) derivatives, these computational methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized ground state geometry and energy of molecules. Studies on quinoline derivatives often employ hybrid functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. ijcce.ac.ir These calculations provide the foundational data for further analysis of the molecule's electronic characteristics.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. scirp.org

For the analog, 3-chloro-4-hydroxyquinolin-2(1H)-one, the HOMO is primarily localized on the quinoline moiety, while the LUMO distribution is also centered on this ring system. ijcce.ac.ir The calculated energies of these orbitals and the resulting energy gap are summarized in the table below.

OrbitalEnergy (eV) ijcce.ac.ir
HOMO -6.417
LUMO -2.315
Energy Gap (ΔE) 4.102

This interactive data table is based on calculations for 3-chloro-4-hydroxyquinolin-2(1H)-one.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). ijcce.ac.irresearchgate.net

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S) : The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η.

These parameters are vital for predicting how a molecule will interact with other species. semanticscholar.org

DescriptorValue for 3-chloro-4-hydroxyquinolin-2(1H)-one ijcce.ac.ir
Chemical Potential (μ) -4.366 eV
Chemical Hardness (η) 2.051 eV
Global Electrophilicity (ω) 4.646 eV

This interactive data table is based on calculations for 3-chloro-4-hydroxyquinolin-2(1H)-one.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. bohrium.com Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

In substituted quinolines, the MEP surface typically shows negative potential around electronegative atoms like oxygen and nitrogen, highlighting them as sites for electrophilic interaction. ijcce.ac.irbohrium.com The hydrogen atoms, particularly those attached to heteroatoms, often exhibit a positive potential, marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It investigates charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. ijcce.ac.irdergipark.org.tr The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of the interaction. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. semanticscholar.org

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules. bohrium.com This method is crucial for predicting and understanding the UV-Vis absorption spectra, which arise from electronic transitions from the ground state to various excited states. scirp.org

TD-DFT calculations can determine the excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). The calculated absorption wavelengths (λmax) can then be compared with experimental spectroscopic data to validate the computational model. ijcce.ac.ir For complex organic molecules, TD-DFT provides insight into their photophysical behavior, which is essential for applications in materials science and photochemistry. unesp.br

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of Photophysical Properties (e.g., Absorption and Emission Wavelengths, Stokes Shifts)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of fluorescent molecules. For quinoline derivatives, these properties are of significant interest. Studies on related quinolinol and phenanthrene (B1679779) compounds demonstrate that computational calculations can accurately forecast UV-Vis absorption (λ_abs_) and photoluminescence emission (λ_em_) wavelengths. rsc.orgacademie-sciences.frsemanticscholar.org

The photophysical characteristics arise from π–π* charge transfer (CT) transitions centered on the quinoline core. semanticscholar.org The absorption and emission wavelengths can be influenced by substituents on the quinoline ring and the polarity of the solvent. rsc.orgsemanticscholar.org For instance, research on dimeric indium quinolinates showed that emission spectra experience a bathochromic (red) shift in more polar solvents. semanticscholar.org The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these electronic transitions. rsc.org

While specific experimental photophysical data for 3-Methylbenzo[f]quinolin-1-ol are not detailed in the provided search results, computational studies would predict its absorption and emission spectra. The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is a critical parameter indicating the extent of structural rearrangement in the excited state. For similar heterocyclic systems, Stokes shifts can be significant, and computational models are adept at estimating their magnitude. bohrium.com

Table 1: Example Photophysical Properties of Related Quinoline Compounds This table presents illustrative data for other quinoline derivatives to demonstrate the types of properties investigated, as specific values for this compound were not found in the search results.

Compound Type Absorption Max (λ_abs_) Emission Max (λ_em_) Notes
Osmium(II) quinolin-8-olato complex scirp.org ~420 nm ~510 nm (at 298 K) Fluorescence originates from the 3MLCT state. scirp.org
Dimeric Indium Quinolinates semanticscholar.org Low-energy bands Red-shifted with solvent polarity Properties are tunable by substituents. semanticscholar.org
Exploration of Potential Energy Curves for Photoinduced Processes (e.g., Tautomerization, Proton Transfer)

The exploration of potential energy surfaces (PES) is a cornerstone of computational chemistry for understanding reaction mechanisms. For this compound, which possesses both a hydroxyl group and a heterocyclic nitrogen, photoinduced processes like excited-state intramolecular proton transfer (ESIPT) and keto-enol tautomerization are theoretically possible.

Computational studies can map the potential energy curves along the reaction coordinates for these processes. This involves calculating the energy of the molecule as key bond lengths and angles are changed, allowing for the identification of transition states and energy barriers. Such investigations would clarify whether, upon photoexcitation, a proton is transferred from the hydroxyl group to the quinoline nitrogen, leading to a transient tautomeric species with distinct photophysical properties. While specific studies on this compound were not identified, the methodology is widely applied to similar heterocyclic systems containing proton donor and acceptor groups. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation extend theoretical investigations into the dynamic behavior and interaction potential of molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the structural features of a series of compounds and their properties or biological activities. semanticscholar.org For a molecule like this compound, a QSAR model could be developed to predict various endpoints, such as binding affinity to a target or specific physicochemical properties.

The process involves calculating a set of molecular descriptors that encode structural, electronic, and steric information. mdpi.com These descriptors are then used to build a predictive model, often using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). semanticscholar.org Studies on other quinolinone and quinazolinone derivatives have successfully used QSAR to guide the design of new compounds with enhanced activities. mdpi.comrsc.org For this compound, a QSAR study would rely on descriptors to predict its behavior based on a training set of related molecules.

Table 2: Typical Molecular Descriptors for QSAR Analysis This table lists descriptors that would be relevant in a hypothetical QSAR study of this compound.

Descriptor Class Example Descriptors Description
Electronic HOMO/LUMO energies, Dipole Moment, Electronegativity Describe the electronic distribution and reactivity of the molecule. journalirjpac.commdpi.com
Topological Molecular Connectivity Indices, Wiener Index Quantify molecular shape, size, and branching.
Physicochemical LogP, Molar Refractivity, Polar Surface Area (PSA) Relate to the molecule's solubility, permeability, and transport properties. chemsrc.comechemi.com

| Steric/3D | van der Waals Volume, Surface Area | Describe the three-dimensional size and shape of the molecule. mdpi.com |

Molecular Docking Investigations of Ligand-Biomolecular Target Interactions (non-clinical, mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. iscientific.org This method provides mechanistic insights into potential binding modes and intermolecular interactions. Research on various quinoline and benzoquinoline derivatives has employed molecular docking to understand their interactions with targets like HCV NS5B polymerase and HIV reverse transcriptase. nih.govtubitak.gov.tr

For this compound, a docking study would involve placing the molecule into the active site of a selected biomolecular target. The simulation calculates a binding energy or docking score, which estimates the binding affinity. tubitak.gov.tr The analysis focuses on identifying key non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the amino acid residues of the target. These studies can reveal the mechanistic basis of binding, independent of any clinical application. nih.govmdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound This table illustrates the type of results obtained from a molecular docking simulation, based on studies of similar compounds.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Types of Interaction
Hypothetical Kinase -8.5 LYS-72, GLU-91, TYR-150 Hydrogen bond with hydroxyl group; π-π stacking with quinoline ring; Hydrophobic interaction with methyl group.

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For a molecule with rotatable bonds, understanding the preferred conformations is crucial. Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of a molecule over time, offering insights into its flexibility, stability, and interactions with its environment (like a solvent or a binding pocket). journalirjpac.com

An MD simulation of this compound would reveal how the molecule behaves in a physiological-like environment. It could show the flexibility of the fused ring system and the rotational freedom of the methyl group. Such simulations are essential for refining the results of molecular docking, as they account for the dynamic nature of both the ligand and the target, providing a more realistic picture of the binding event. journalirjpac.com The analysis of trajectories from MD simulations helps identify stable conformations and persistent intermolecular interactions.

Photophysical Phenomena and Applications in Advanced Materials

Fundamental Photophysical Properties of Benzo[f]quinolin-1-ol

The electronic and emission properties of benzo[f]quinolin-1-ol are dictated by a combination of factors including the nature of its excited states, the potential for intramolecular proton transfer, and its interaction with the surrounding environment.

N-heterocyclic aromatic compounds like quinoline (B57606) are often characterized by weak intrinsic fluorescence. rsc.org This is primarily because the presence of non-bonding electrons on the nitrogen atom gives rise to low-energy (n,π*) excited states. These states facilitate efficient intersystem crossing to the triplet state, a non-radiative pathway that competes with and diminishes fluorescence emission. rsc.org

However, the fluorescence quantum yield can be significantly enhanced through structural modification or environmental changes, such as protonation. When the quinoline nitrogen is protonated, the non-bonding electrons are engaged, which typically elevates the energy of the (n,π) state above the (π,π) excited state. rsc.org This shift makes the radiative decay from the (π,π*) state the more favorable de-excitation pathway, leading to increased fluorescence intensity. rsc.org Studies on the isomeric benzo[h]quinoline (B1196314) show its native quantum yield to be around 15%, a notable increase compared to simpler quinolines. rsc.orgrsc.org Furthermore, research indicates that both benzo[h]quinoline and its isomer benzo[f]quinoline (B1222042) are more readily protonated in the excited state than in the ground state, a property that influences their luminescence behavior in protic or acidic media. rsc.orgrsc.org The introduction of electron-donating groups, such as an amino group, onto the quinoline backbone has also been shown to dramatically increase fluorescence quantum yields. unesp.br

A defining photophysical characteristic of ortho-hydroxy-substituted N-heterocycles, including benzo[f]quinolin-1-ol, is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). While direct studies on 3-Methylbenzo[f]quinolin-1-ol are limited, the extensively studied isomer 7,9-Dibromobenzo[h]quinolin-10-ol provides an excellent model system due to the analogous intramolecular six-membered-ring hydrogen bond between the hydroxyl proton and the quinoline nitrogen. mdpi.com

The ESIPT process unfolds as follows:

Ground State: In the ground state, the molecule exists in its stable enol (E) tautomeric form, stabilized by an intramolecular hydrogen bond.

Photoexcitation: Upon absorption of a photon, the molecule is promoted to an electronically excited state (E*). This excitation significantly increases the acidity of the hydroxyl proton donor and the basicity of the quinoline nitrogen acceptor.

Proton Transfer: An ultrafast, often barrierless, proton transfer occurs from the hydroxyl oxygen to the quinoline nitrogen. This creates an excited keto (K*) tautomer. mdpi.com This transfer is exceptionally rapid, occurring on a femtosecond to picosecond timescale.

Emission: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon. Because the keto form is energetically well-separated from the enol form, this fluorescence is characterized by an unusually large Stokes shift (a large separation between the absorption and emission maxima). mdpi.com

Relaxation: The molecule then rapidly reverts from the ground-state keto form (K) back to the more stable enol form (E), completing the cycle.

This ESIPT process results in a distinctive dual-emission potential and large Stokes shifts, which are highly desirable properties for applications in laser dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). mdpi.com The table below presents research findings on the ESIPT dynamics for the analogous compound 10-hydroxybenzo[h]quinoline (B48255) (HBQ), illustrating the ultrafast nature of the proton transfer.

SolventProton Transfer Time (fs)Deuterium Transfer Time (fs)Reference
Cyclohexane< 160< 200 Current time information in Bangalore, IN.
Water20 ± 8- Current time information in Bangalore, IN.
Methanol20 ± 8- Current time information in Bangalore, IN.
Dichloromethane62 ± 6- Current time information in Bangalore, IN.
Chloroform (B151607)76 ± 6- Current time information in Bangalore, IN.

This interactive table shows the time constants for excited-state intramolecular proton transfer in the model compound 10-hydroxybenzo[h]quinoline (HBQ) in various solvents.

Photoinduced Electron Transfer (PET) is a fundamental process that often serves as a mechanism for fluorescence quenching. nanobioletters.com It involves the transfer of an electron from a donor to an acceptor molecule upon photoexcitation of one of them. In the context of molecular design, PET is a powerful tool for developing "off-on" fluorescent sensors. nanobioletters.com

The typical design of a PET-based sensor involves covalently linking a fluorophore (e.g., the benzo[f]quinolin-1-ol core) to a receptor unit that has a readily available, high-energy non-bonding electron pair, such as a nitrogen or sulfur atom. researchgate.net In the absence of an analyte, the following occurs:

The fluorophore absorbs light and enters an excited state.

An electron from the receptor's lone pair is transferred to the excited fluorophore.

This electron transfer provides a non-radiative de-excitation pathway, effectively quenching the fluorescence, rendering the sensor in an "off" state.

The modulation of this PET process is key to sensor function. If an external stimulus, such as the binding of a metal cation, interacts with the receptor, it can inhibit the PET process, thereby "turning on" the fluorescence. This principle is central to the sensing mechanisms discussed in the following section. nanobioletters.com

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics in Benzo[f]quinolin-1-ol Systems

Research into Sensing Technologies

The unique photophysical properties of the benzo[f]quinolin-1-ol scaffold, particularly its potential for ESIPT and its inherent fluorescence, make it an attractive candidate for the development of fluorescent chemosensors. nih.govresearchgate.net

Fluorescent chemosensors are molecules designed to produce a detectable change in their fluorescence properties upon binding to a specific analyte. researchgate.net The design of such sensors based on the benzo[f]quinolin-1-ol framework leverages the molecule's intrinsic features. The 1-hydroxy group and the quinoline nitrogen atom form a natural bidentate chelation site, ideal for binding metal cations.

While specific sensors based on this compound are not widely reported, the general strategies for synthesizing quinoline-based sensors are well-established and applicable. nanobioletters.comcrimsonpublishers.com A common synthetic approach is the one-pot condensation reaction, such as the Friedländer condensation, to build the quinoline system with desired functionalities. mdpi.com Alternatively, existing benzo[f]quinoline structures can be modified. For instance, a receptor unit for a specific cation can be introduced onto the benzo[f]quinoline core through reactions like Schiff base condensation. This strategy has been successfully employed to create quinoline-benzothiazole probes for Cd²⁺ detection. researchgate.net The synthesis of benzo[f]quinolin-3-ones has been achieved via photoannulation, demonstrating another route to functionalized scaffolds. rsc.org

The design principle involves two key components:

Fluorophore: The benzo[f]quinolin-1-ol unit, which provides the fluorescence signal.

Receptor: The chelating site that selectively binds the target cation. In this case, the O,N atoms of the hydroxy-quinoline moiety can act as the primary receptor. Additional binding sites can be appended to the core structure to enhance selectivity and affinity for specific ions.

The ability of a chemosensor to signal the presence of an analyte is rooted in the binding event causing a distinct change in its photophysical properties. For benzo[f]quinolin-1-ol based sensors, several mechanisms can be exploited.

One of the most common mechanisms is the retardation of Photoinduced Electron Transfer (PET) , which leads to Chelation-Enhanced Fluorescence (CHEF) . nanobioletters.comchemisgroup.us In a sensor designed to be quenched by PET, the binding of a target cation to the receptor (the electron donor) stabilizes its lone pair of electrons. This stabilization increases the energy required for the electron to transfer to the excited fluorophore, thus inhibiting or retarding the PET process. With the non-radiative quenching pathway blocked, the fluorophore's radiative decay (fluorescence) is restored, leading to a "turn-on" signal. nanobioletters.com

Another potential mechanism involves the inhibition of ESIPT . Upon chelation of a metal ion like Zn²⁺, the acidic proton of the hydroxyl group is displaced. researchgate.net Without this proton, the ESIPT pathway is completely blocked. This forces the molecule to de-excite through alternative channels, often leading to a dramatic change in the emission spectrum, such as the appearance of fluorescence from the initial enol form or its complex, providing a clear sensing signal.

Conversely, Chelation-Enhanced Fluorescence Quenching (CHEQ) can occur if the sensor binds to a paramagnetic metal cation like Cu²⁺ or Co²⁺. koreascience.kr The paramagnetic nature of these ions can induce fluorescence quenching through energy or electron transfer, providing a "turn-off" signal.

Sensing MechanismAnalyte InteractionFluorescence Response
PET Retardation (CHEF) Cation binds to the electron-donating receptor, inhibiting PET.Fluorescence "Turn-On"
ESIPT Inhibition Cation binding displaces the labile hydroxyl proton, blocking the ESIPT pathway.Change in emission wavelength / Fluorescence "Turn-On"
CHEQ Binding of a paramagnetic metal ion introduces a new quenching pathway.Fluorescence "Turn-Off"

This interactive table summarizes the primary mechanisms through which a benzo[f]quinolin-1-ol-based chemosensor can detect cations.

Mechanistic Understanding of Analyte-Induced Fluorescence Changes (e.g., PET retardation upon complexation)

Integration into Functional Materials

The robust structure and favorable photophysical properties of benzo[f]quinoline derivatives make them attractive building blocks for integration into a range of functional materials designed for applications in electronics and catalysis.

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, and their performance heavily relies on the properties of the organic materials used. Compounds with high fluorescence quantum yields, good thermal stability, and effective charge transport characteristics are highly sought after for use as emitters or host materials. Benzo[f]quinoline derivatives are recognized for their potential in OLEDs due to their intrinsic blue fluorescence and high π-π conjugation. researchgate.net

Specific investigations into the application of this compound in OLED devices are not widely reported. However, related quinoline derivatives have been successfully used. For instance, tris(8-hydroxyquinolinato)aluminum (Alq3) is a canonical electron-transporting and emitting material in OLEDs. The photophysical properties of such complexes can be fine-tuned by substituting the quinoline ligand. wiley.com Similarly, the benzo[f]quinoline framework could be incorporated into metal complexes or used as a standalone emitter. The hydroxyl group on this compound offers a site for coordination with metal ions like aluminum or indium, potentially forming new emissive complexes. The methyl substitution could further modulate the emission wavelength and quantum efficiency of the resulting material.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities. nih.gov These features make them highly promising for applications in photocatalysis. The stability and functionality of COFs are largely determined by the chemical linkages that form their framework. Recent research has focused on creating highly stable linkages to enhance the robustness of COFs for use in harsh chemical environments.

A significant development has been the construction of benzo[f]quinoline-linked COFs (B[f]QCOFs) through a one-pot, three-component reaction. researchgate.net These B[f]QCOFs exhibit high crystallinity, good physicochemical stability, and strong light absorption capabilities. researchgate.net This method provides a direct route to fully conjugated, highly stable frameworks.

One notable application of these materials is in the photocatalytic production of hydrogen peroxide (H₂O₂) from water and air, which is a greener alternative to the current industrial anthraquinone (B42736) process. researchgate.net Under visible light irradiation, the engineered B[f]QCOF-1 demonstrated a remarkable H₂O₂ production rate of 9025 μmol g⁻¹ h⁻¹ in pure water, outperforming many other COF-based photocatalysts. researchgate.net The high performance is attributed to the stable, conjugated benzo[f]quinoline linkage that facilitates efficient charge separation and transport within the crystalline framework. nih.govresearchgate.net

Photocatalytic H₂O₂ Production by Benzo[f]quinoline-Linked COFs
PhotocatalystH₂O₂ Production Rate (μmol g⁻¹ h⁻¹)ConditionsSource
B[f]QCOF-19025Pure water, visible light researchgate.net

The fabrication of high-quality thin films is a critical step for incorporating organic molecules into electronic and optoelectronic devices like OLEDs and sensors. Various techniques, such as spin coating, thermal evaporation, and solution-shearing, are used to deposit uniform layers of organic materials onto substrates. The morphology, crystallinity, and optical properties of these films are crucial to device performance.

While there is a lack of specific studies on the thin film deposition of this compound, research on related quinoline derivatives provides insights into potential methodologies and characteristics. Quinoline-based compounds can be processed into thin films from solutions using solvents like tetrahydrofuran (B95107) (THF) and acetone. The resulting films often exhibit luminescence in the blue range of the spectrum, a desirable characteristic for photonic applications.

The optical characterization of such films typically involves UV-Vis absorption and photoluminescence spectroscopy to determine the electronic transitions and emissive properties. The energy difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter that can indicate changes in molecular geometry upon excitation. For device applications, understanding the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is essential for designing efficient charge injection and transport layers. These properties, while not specifically documented for this compound thin films, would be a necessary area of investigation for its integration into functional devices.

Mechanistic Investigations of Biological Interactions and Biochemical Relevance Non Clinical Focus

Chelation Properties and Complex Formation with Biologically Relevant Metal Ions

Scientific literature does not currently contain specific studies on the chelation properties or complex formation of 3-Methylbenzo[f]quinolin-1-ol with biologically relevant metal ions. The general quinoline (B57606) structure is a known chelating agent, often coordinating metal ions through its nitrogen and a suitably positioned oxygen atom, but this activity is highly dependent on the specific arrangement and type of substituents. bgc.ac.indojindo.com

Role of Benzo[f]quinolin-1-ol in Modulating Metal Homeostasis

There is no direct research available investigating the role of this compound in modulating metal homeostasis. While chelating agents can influence the balance of metal ions in biological systems, the potential for this specific compound to do so remains uninvestigated. nih.govbluecrossma.orgnih.gov

Impact on Biochemical Pathways via Metal Ion Sequestration or Coordination

The impact of this compound on biochemical pathways through metal ion sequestration or coordination has not been explored in published studies. The activity of certain enzymes is known to be affected by metal ion availability, and chelators can thus indirectly influence these pathways; however, no such mechanism has been documented for this particular compound. bgc.ac.in

Exploration as a Scaffold in Medicinal Chemistry Research

The benzo[f]quinoline (B1222042) skeleton is recognized as a significant scaffold in medicinal chemistry, with various derivatives being synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov These activities are often linked to the planar, polycyclic structure which allows for interaction with biological macromolecules.

Mechanistic Studies of Interactions with Cellular Pathways (e.g., Cell Cycle Modulation, Apoptosis Induction)

Specific mechanistic studies detailing the interaction of this compound with cellular pathways such as cell cycle modulation or apoptosis induction are not present in the current body of scientific literature.

However, research on other benzo[f]quinoline derivatives has shown potential in these areas. Certain quaternary salts of benzo[f]quinoline have demonstrated cytotoxic efficiency against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, and breast cancer. nih.gov The primary mechanism for the anticancer effects of some benzo[f]quinoline derivatives is reported to be the induction of apoptosis and inhibition of cell proliferation. For instance, some derivatives are believed to cause DNA damage through the generation of reactive oxygen species (ROS), which in turn triggers apoptotic pathways. These findings suggest that the benzo[f]quinoline scaffold is a promising base for developing agents that interact with cell cycle and apoptosis machinery, though specific effects are highly dependent on the substitution pattern. nih.gov

Biochemical Mechanisms of Enzyme Inhibition (e.g., Tyrosine Kinases, Proteasome, Topoisomerase, Cyclin-Dependent Kinase 5)

While there are no specific enzyme inhibition studies for this compound, the broader benzo[f]quinoline class has been investigated against several enzyme targets.

Tyrosine Kinases and Other Kinases: A study on the inhibition of protein kinase CK2 by various quinoline carboxylic acid derivatives found that benzo[f]quinoline-2-carboxylic acid analogs were inactive. tandfonline.com This contrasts with their isomeric benzo[h]quinoline (B1196314) counterparts, which showed inhibitory activity, highlighting that the specific arrangement of the fused rings is critical for interaction with the enzyme's active site. tandfonline.com

Proteasome: There is no available research linking this compound or related benzo[f]quinoline derivatives to proteasome inhibition.

Topoisomerase: The inhibition of Topoisomerase II (Topo II) has been identified as a potential mechanism of action for some biologically active benzo[f]quinoline derivatives. These enzymes are crucial for managing DNA topology during replication, and their inhibition can halt cell proliferation.

Cyclin-Dependent Kinase 5 (CDK5): No studies were found that evaluate the inhibitory activity of this compound against CDK5 or other cyclin-dependent kinases.

Table 1: Summary of Biological Activity for Selected Benzo[f]quinoline Derivatives (Note: The following data pertains to derivatives of the benzo[f]quinoline scaffold, not this compound itself, for which specific data is unavailable.)

Derivative ClassBiological Target/ActivityMechanism of ActionReference
Quaternary SaltsAnticancer (various cell lines)Cytotoxicity, potential apoptosis induction nih.gov
General DerivativesAnticancerInduction of oxidative stress, DNA damage, apoptosis
General DerivativesTopoisomerase II (Topo II)Enzyme Inhibition
Benzo[f]quinoline-2-carboxylic acidsProtein Kinase CK2Inactive tandfonline.com

Investigations into Interference with Nucleic Acid and Protein Processes (e.g., Tubulin Polymerization, DNA Repair)

There is a lack of direct investigation into the effects of this compound on processes like tubulin polymerization or DNA repair. The potential for some benzo[f]quinoline derivatives to act as Topoisomerase II inhibitors suggests a mechanism of interference with nucleic acid processes, as these enzymes are directly involved in altering DNA structure to facilitate replication and transcription. The antibacterial action of some derivatives is also thought to involve inhibition of DNA gyrase and topoisomerase IV, further supporting interference with nucleic acid functions. However, without specific experimental data for this compound, any such activity remains speculative.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the benzo[f]quinoline class, research has focused on elucidating the roles of different functional groups and structural modifications in their interactions with biological systems, particularly in the context of antimicrobial and anticancer activities.

Detailed Research Findings

A primary strategy in the development of biologically active benzo[f]quinoline derivatives involves the quaternization of the nitrogen atom in the quinoline ring system, followed by a [3+2] dipolar cycloaddition reaction. nih.gov This approach has led to the synthesis of two main classes of compounds: benzo[f]quinolinium salts (BQS) and pyrrolobenzo[f]quinolinium cycloadducts (PBQC). mdpi.comgrafiati.com

SAR studies have consistently shown that the quaternized benzo[f]quinolinium salts are the more biologically active class compared to their cycloadduct counterparts. mdpi.comgrafiati.com The antimicrobial and antifungal activities of BQS derivatives are significantly influenced by the nature of the substituent attached to the quaternized nitrogen. mdpi.com Research has demonstrated that certain benzo[f]quinolinium salts exhibit excellent, quasi-nonselective antifungal activity against Candida albicans, with some derivatives showing higher potency than the standard drug nystatin. mdpi.com These salts also display very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.com In stark contrast, the PBQC compounds are reported to be inactive, indicating that the presence of the quaternized nitrogen moiety is crucial for antimicrobial action. mdpi.com

In the realm of anticancer research, similar SAR trends are observed. Quaternary salts of benzo[f]quinoline have been identified as the most active compounds. nih.gov Specifically, derivatives with aromatic substituents on the quaternized nitrogen have shown significant cytotoxic effects. nih.gov For instance, one particular quaternary salt exhibited non-selective activity against a panel of 60 cancer cell lines, while another demonstrated highly selective and potent activity against leukemia cells. nih.gov This highlights that the substituent's nature can modulate both the potency and the selectivity of the anticancer effect.

In silico studies have been employed to probe the mechanistic basis for these observations, suggesting that these derivatives may act by inhibiting key cellular enzymes. Molecular docking simulations have explored the interaction of BQS derivatives with targets such as ATP synthase and topoisomerase II. mdpi.com These studies revealed that specific salts, notably those with particular aromatic substituents, achieve the best fit within the active sites of these enzymes, providing a plausible mechanism for their biological activity. mdpi.com

The table below summarizes the key structure-activity relationships for different classes of benzo[f]quinoline derivatives based on published research findings.

Interactive Table: Structure-Activity Relationship of Benzo[f]quinoline Derivatives

Compound ClassModificationBiological ActivityKey SAR Findings
Benzo[f]quinolinium Salts (BQS)Quaternized nitrogen with aliphatic or aromatic substituentsAntibacterial & AntifungalThe nature of the substituent on the nitrogen atom is a key determinant of antimicrobial potency. Aromatic and aliphatic series show significant activity. mdpi.com
Pyrrolobenzo[f]quinolinium Cycloadducts (PBQC)[3+2] cycloaddition products of BQSInactiveThe formation of the fused pyrrolo- ring system leads to a loss of the antimicrobial activity seen in the parent BQS compounds. mdpi.comgrafiati.com
Benzo[f]quinolinium Salts (BQS)Quaternized nitrogen with aromatic substituentsAnticancerAromatic substituents on the nitrogen are crucial for activity. The specific substituent influences both the potency and the selectivity against different cancer cell lines. nih.gov

Table of Compound and Other Names Mentioned

Name
This compound
Adenosine triphosphate (ATP) synthase
Benzo[f]quinoline
Benzo[f]quinolinium Salts (BQS)
Candida albicans
Nystatin
Pyrrolobenzo[f]quinolinium Cycloadducts (PBQC)
Staphylococcus aureus
Topoisomerase II

Future Directions and Emerging Research Avenues for Benzo F Quinolin 1 Ol

Innovation in Synthetic Methodologies and Sustainable Synthesis

The development of novel and efficient synthetic routes is paramount for advancing the study of 3-Methylbenzo[f]quinolin-1-ol. Classical synthesis methods for quinolines often require harsh conditions and expensive starting materials. researchgate.net The future of its synthesis lies in the adoption of green and sustainable chemistry principles, aiming for higher efficiency, reduced waste, and improved safety profiles.

Key areas for future synthetic innovation include:

Catalytic Systems: The exploration of transition-metal catalysis, which has revolutionized the synthesis of complex molecules, offers significant promise. hilarispublisher.comunimi.it Developing novel catalytic systems, potentially using earth-abundant metals, for key bond-forming reactions in the benzo[f]quinoline (B1222042) synthesis would be a major advancement. Copper-catalyzed reactions, for instance, have shown utility in forming related heterocyclic systems and could be adapted. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a single step to form a product, embodying principles of atom and step economy. nih.gov Designing an MCR strategy for this compound could dramatically streamline its production, allowing for the rapid generation of a library of derivatives for screening. nih.gov

Sustainable and Unconventional Conditions: Future methodologies will likely move away from conventional heating and hazardous solvents. Microwave-assisted organic synthesis, for example, can lead to shorter reaction times and cleaner reactions. researchgate.netnih.gov The use of greener solvents or even solvent-free conditions is another critical avenue for sustainable synthesis. researchgate.net

Table 1: Comparison of Classical and Emerging Synthetic Approaches for Benzo[f]quinolines

Feature Classical Synthetic Methods Future Innovative Methods
Approach Often multi-step, linear syntheses (e.g., Friedländer annulation) One-pot multicomponent reactions (MCRs), cascade reactions nih.govnih.gov
Catalysis Stoichiometric strong acids or bases Transition-metal catalysis (e.g., Cu, Pd, Rh), organocatalysis unimi.itnih.gov
Energy Input Prolonged conventional heating Microwave irradiation, ultrasound
Solvents Often high-boiling, hazardous organic solvents Green solvents (e.g., water, ethanol, PEG) or solvent-free conditions researchgate.net
Efficiency Moderate yields, potential for significant byproducts High atom economy, higher yields, minimal waste researchgate.netnih.gov
Sustainability Low; generates significant chemical waste High; aligns with green chemistry principles unimi.it

Advancements in Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural, electronic, and photophysical properties of this compound is essential for its development. While standard techniques like NMR and IR spectroscopy provide a basic structural confirmation, advanced methods can offer deeper insights. acs.org

Future characterization efforts should focus on:

Advanced Spectroscopy: The use of two-dimensional NMR techniques can fully elucidate the complex structure and spatial relationships of atoms within the molecule. In parallel, vibrational spectroscopy (FT-IR and Raman) can provide detailed information on the vibrational modes of the chemical bonds. mdpi.com For potential applications in materials, fluorescence spectroscopy will be crucial to determine properties like quantum yield and excited-state lifetime. unimi.it

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for complementing experimental work. weizmann.ac.il DFT calculations can be employed to predict the geometry, stability of tautomers, and electronic properties of this compound. mdpi.com This approach can model frontier molecular orbitals (HOMO-LUMO), which is critical for understanding reactivity and potential as an electronic material. researchgate.net Furthermore, computational methods can simulate IR, NMR, and UV-Vis spectra to aid in the interpretation of experimental data. weizmann.ac.ilnih.gov

Table 2: Advanced Characterization Techniques for this compound

Technique Type of Information Provided Potential Research Application
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed connectivity and spatial relationships between atoms. Unambiguous structural confirmation and assignment of all proton and carbon signals. nih.gov
Fluorescence Spectroscopy Emission/excitation wavelengths, quantum yield, lifetime. Evaluating suitability for applications as fluorescent probes, sensors, or in OLEDs. unimi.it
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and intermolecular packing in the solid state. weizmann.ac.il Definitive structural proof and understanding of solid-state properties. weizmann.ac.il
Density Functional Theory (DFT) Optimized geometry, electronic structure (HOMO/LUMO), electrostatic potential, simulated spectra. mdpi.comresearchgate.net Predicting reactivity, stability, electronic properties, and guiding the design of new derivatives. nih.gov
Cyclic Voltammetry (CV) Electrochemical properties, oxidation and reduction potentials. Assessing redox stability and suitability for electrochemical applications like DSSCs. nih.gov

Expansion of Benzo[f]quinolin-1-ol Applications in Diverse Material Sciences

The rigid, planar, and conjugated structure of the benzo[f]quinoline core suggests significant potential for applications in material science. Research on structurally related benzo[h]quinolin-10-ol derivatives has already demonstrated their utility as co-sensitizers in dye-sensitized solar cells (DSSCs), indicating a promising path for the benzo[f] analog. nih.gov

Future research could explore the following areas:

Organic Electronics: The electron-rich nature and planarity of the scaffold make it a candidate for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The hydroxyl and methyl groups on the this compound core can be used as handles for further functionalization to tune its electronic and photophysical properties.

Fluorescent Probes and Sensors: The quinolinol moiety is a well-known fluorophore. Future work could involve designing and synthesizing derivatives of this compound that exhibit fluorescence changes (e.g., quenching or enhancement) in the presence of specific metal ions, anions, or biomolecules, leading to the development of highly selective chemosensors.

Photocatalysis: Heterocyclic aromatic compounds can act as photosensitizers in chemical reactions. Investigating the ability of this compound to absorb light and catalyze organic transformations is an emerging field of interest.

Table 3: Potential Material Science Applications for Benzo[f]quinolin-1-ol Derivatives

Application Area Key Required Properties Rationale for Benzo[f]quinolin-1-ol
Dye-Sensitized Solar Cells (DSSCs) Strong light absorption, suitable HOMO/LUMO energy levels, good adsorption to TiO2. Analogous benzo[h]quinoline (B1196314) derivatives have shown promise as co-sensitizers. nih.gov
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, thermal stability, good charge transport properties. The conjugated aromatic system is a common feature in emissive materials. unimi.it
Chemosensors Specific binding sites, observable signal change (colorimetric or fluorescent) upon binding. The quinolinol group is a known metal-chelating fluorophore.
Organic Semiconductors Planar structure for π-π stacking, appropriate energy gap, charge carrier mobility. The fused aromatic ring system provides a rigid and planar backbone for charge transport.

Deeper Elucidation of Mechanistic Aspects of Biological Interactions and Scaffold Design

The quinoline (B57606) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govrsc.org The specific biological potential of this compound remains largely unexplored, presenting a significant opportunity for future drug discovery efforts.

Key research avenues include:

Mechanism of Action Studies: Once a biological activity is identified, elucidating the mechanism of action is crucial. This involves identifying the specific cellular target (e.g., an enzyme or receptor) through which the compound exerts its effect. Computational molecular docking can be used to predict binding modes with known biological targets, such as topoisomerase or protein kinases, which are common targets for quinoline-based inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic synthetic program to create a library of analogs of this compound is needed. By modifying the position and nature of substituents on the benzo[f]quinoline core, researchers can establish clear SAR, identifying which structural features are essential for biological activity.

Bioisosteric Replacement and Scaffold Hopping: To optimize lead compounds, medicinal chemists can use strategies like bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to improve potency or pharmacokinetic profiles. acs.org For example, the methyl group could be replaced with a trifluoromethyl or cyano group to alter electronic properties. mdpi.com

Table 4: Potential Biological Targets for Benzo[f]quinoline Scaffolds

Target Class Example Rationale Based on Related Compounds
Protein Kinases DYRK1A, ROCK inhibitors Quinoline derivatives have been developed as potent protein kinase inhibitors. nih.govrsc.org
DNA Interacting Enzymes Topoisomerase IIα, HIV-1 Integrase The planar aromatic system can intercalate into DNA or bind to enzyme active sites. nih.govacs.org
Receptors Glucocorticoid Receptor Non-steroidal quinoline derivatives have been identified as selective receptor ligands. acs.org
Microbial Enzymes Bacterial or fungal specific enzymes Quinolones are a major class of antibiotics, and novel derivatives could overcome resistance. preprints.org

Q & A

Q. What synthetic routes are commonly employed for preparing 3-Methylbenzo[f]quinolin-1-ol and its derivatives?

Synthetic strategies often involve palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of structurally related octahydrobenzo[f]quinolinones. For example, Suzuki-Miyaura coupling with arylboronic acids (e.g., 3-aminophenylboronic acid) under reflux conditions (80°C, 24 hours) in a toluene/methanol/Na₂CO₃ solvent system yields substituted derivatives . Alternative routes include nucleophilic substitution or cyclization reactions using propargyl alcohols, which may undergo allyl rearrangements or 1,2-migrations in the presence of transition-metal catalysts like ruthenium or palladium .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are indispensable for confirming molecular weights and structural assignments. For instance, HRMS with a tolerance of ≤5.0 mDa ensures precise elemental composition analysis . NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and coupling patterns help verify regiochemistry and substituent positioning . Purity is typically assessed via HPLC with >95% thresholds, though some protocols may require additional validation using elemental analysis .

Q. How can researchers optimize reaction yields for derivatives with bulky substituents?

Yield optimization often involves tuning catalyst loading (e.g., 0.02–0.05 mmol Pd(PPh₃)₄) and solvent polarity. Polar aprotic solvents like DMF enhance solubility for sterically hindered intermediates, while microwave-assisted synthesis can reduce reaction times from hours to minutes .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the photophysical properties of this compound derivatives?

Electron-donating groups (e.g., methoxy) at the 6-position enhance fluorescence quantum yields by stabilizing excited states, whereas electron-withdrawing groups (e.g., nitro) reduce emission intensity. Steric effects from ortho-substituents can distort the quinoline ring, altering π-conjugation and Stokes shifts. Computational studies (DFT/TD-DFT) predict these trends by analyzing HOMO-LUMO gaps and charge-transfer states .

Q. What mechanisms underlie the antibacterial activity of this compound derivatives against drug-resistant strains?

Derivatives with 4-fluorophenyl or methylthio substituents disrupt FtsZ GTPase activity, inhibiting bacterial cell division. MIC assays against MRSA and NDM-1 E. coli show values as low as 1.5–4 μg/mL, comparable to vancomycin. Mechanistic studies correlate potency with substituent lipophilicity (logP >2.5), which enhances membrane penetration .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or HRMS data (e.g., unexpected multiplicity or mass deviations) may arise from tautomerism or residual solvents. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Isotopic labeling (e.g., deuterated solvents) to suppress overlapping signals.
  • X-ray crystallography for unambiguous structural confirmation .

Q. What computational approaches are used to predict the biological activity of novel derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like FtsZ or Hsp70. Quantitative structure-activity relationship (QSAR) models trained on MIC data identify key descriptors (e.g., polar surface area, H-bond acceptors) for lead optimization .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response experiments to evaluate cytotoxicity?

  • Cell lines : Use mammalian (e.g., HEK293) and bacterial (e.g., MRSA) models for selectivity assessment.
  • Dose range : 0.1–100 μM, with triplicate measurements to calculate IC₅₀/CC₅₀.
  • Controls : Include vancomycin (antibacterial) and cisplatin (cytotoxic) as benchmarks .

Q. What statistical methods validate differences in biological activity between derivatives?

ANOVA with post-hoc Tukey tests compares MIC/IC₅₀ values across substituent groups. For non-normal distributions, non-parametric tests (Kruskal-Wallis) are recommended. p-values <0.05 indicate significance .

Contradictions and Limitations in Current Research

  • Synthetic yields : Palladium-catalyzed methods (50–70% yields) underperform compared to ruthenium-mediated routes (80–90%) but offer better regioselectivity .
  • Biological activity : Derivatives with methyl groups show higher MIC variability (1.5–25 μg/mL) than halogenated analogs, suggesting target promiscuity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.